4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a tetrahydro-2H-pyran ring, which is further substituted with a carbonitrile group. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves several steps. One common method includes the reaction of 3-bromophenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity . The tetrahydro-2H-pyran ring provides structural stability, while the carbonitrile group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile include:
2-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound lacks the carbonitrile group but shares the bromophenoxy and tetrahydro-2H-pyran structure.
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Similar to the target compound but with a different substitution pattern on the bromophenoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1387563-38-3 |
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Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-[(3-bromophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14BrNO2/c14-11-2-1-3-12(8-11)17-10-13(9-15)4-6-16-7-5-13/h1-3,8H,4-7,10H2 |
InChI Key |
HZIDNNNNHLELSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC(=CC=C2)Br)C#N |
Origin of Product |
United States |
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